molecular formula C12H20N2O3 B8758510 Barbituric acid, 5-octyl- CAS No. 14077-85-1

Barbituric acid, 5-octyl-

Cat. No. B8758510
CAS RN: 14077-85-1
M. Wt: 240.30 g/mol
InChI Key: GLNANLFCPOATHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 5-octyl- is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barbituric acid, 5-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14077-85-1

Product Name

Barbituric acid, 5-octyl-

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-octyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-2-3-4-5-6-7-8-9-10(15)13-12(17)14-11(9)16/h9H,2-8H2,1H3,(H2,13,14,15,16,17)

InChI Key

GLNANLFCPOATHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=O)NC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium (5.32 g) in 400 ml of anhydrous ethanol is added a solution of diethyl 2-octylmalonate (31.5 g) in 50 ml of ethanol and successively 10.27 g of urea, then the mixture is refluxed for 2 hours 30 minutes. The mixture is rapidly cooled to room temperature and the solid which was formed is recovered by filtration and washed with diethyl ether. The solid is then dissolved in 200 ml of water and acidified with 6 N hydrochloric acid until pH 1.5-2 is reached. A solid separates. The mixture is added with 200 ml of ethyl acetate and it is stirred for 2 hours, then it is added with additional 800 ml of warm ethyl acetate. The organic phase is separated and the aqueous phase is washed with 200 ml of ethyl acetate. The pooled organic phases are washed with 250 ml of saturated aqueous solution of sodium chloride dried over sodium sulfate and concentrated to dryness. 21.03 g of the product are obtained.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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